molecular formula C31H22ClN5 B2961176 (E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline CAS No. 304446-63-7

(E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline

Cat. No. B2961176
CAS RN: 304446-63-7
M. Wt: 500
InChI Key: CWGSCGMIPQIWPJ-FMFFXOCNSA-N
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Description

“(E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole is an important heterocyclic nucleus in heterocyclic chemistry and has been found in some currently used chemotherapeutic agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate precursors under specific conditions . For instance, (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives were synthesized and their structures were elucidated by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed using techniques such as FTIR, NMR (1H or 13C), and Mass spectroscopy . These techniques provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by cyclization reaction has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one of the synthesized compounds was found to be a light yellow colored solid with a melting point of 210–212 °C .

Scientific Research Applications

Chemical Synthesis and Characterization

Research has focused on the efficient synthesis and characterization of pyrazole-appended quinolinyl chalcones, including derivatives that could be structurally related to (E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline. These compounds have been synthesized using Claisen–Schmidt condensation, characterized by spectroscopic methods, and evaluated for their biological activities. Notably, some derivatives have shown promising antimicrobial properties against various bacterial and fungal strains (Prasath et al., 2015).

Biological Activities

Investigations into the biological activities of related compounds have revealed a broad spectrum of potential applications. For example, hydrazone derivatives and pyrazolo[3,4-b]quinoline derivatives exhibit a range of biological activities, including antimicrobial and antiviral properties. This highlights the potential of these compounds in developing new therapeutic agents (Kumara et al., 2016).

Antimalarial Potential

Some novel quinoline-pyrazolopyridine derivatives have been synthesized and assessed for their antimalarial potential. In vitro and in vivo studies against the Plasmodium falciparum strain have identified compounds with considerable potent antimalarial activity, suggesting a promising avenue for the development of new antimalarial drugs (Saini et al., 2016).

Antioxidant Applications

The antioxidant efficiency of synthesized quinolinone derivatives in lubricating greases has been studied, showing the potential of these compounds in improving the oxidative stability of industrial products. This research opens up new possibilities for the application of quinolinone derivatives in materials science (Hussein et al., 2016).

Future Directions

The future directions in the research of similar compounds involve the synthesis of new derivatives and the evaluation of their biological activities . The aim is to develop new chemotherapeutic agents to combat multi-drug resistant strains .

properties

IUPAC Name

6-chloro-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22ClN5/c32-25-16-17-29-28(18-25)27(22-10-4-1-5-11-22)19-30(34-29)35-33-20-24-21-37(26-14-8-3-9-15-26)36-31(24)23-12-6-2-7-13-23/h1-21H,(H,34,35)/b33-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGSCGMIPQIWPJ-FMFFXOCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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